molecular formula C8H8F3NO2 B2523848 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol CAS No. 1226507-29-4

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B2523848
CAS No.: 1226507-29-4
M. Wt: 207.152
InChI Key: RKHREJWJXJDYDO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a trifluoromethyl group and a methoxypyridinyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanone.

    Reduction: Formation of 2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethan-1-ol

Uniqueness

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHREJWJXJDYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of 6-methoxy-3-pyridinecarboxaldehyde (300 mg, 2.19 mmol), (trifluoromethyl)trimethylsilane (388 μL, 2.63 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 220 μL, 0.220 mmol) and tetrahydrofuran (6.0 mL), the mixture was stirred and reacted at room temperature for 3 hours. Then, purification by silica gel column chromatography (hexane/ethyl acetate=4/1) was performed to give 2-methoxy-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound CT) (424 mg, yield: 93%).
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